N'-hydroxybutanimidamide hydrochloride
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Overview
Description
N’-hydroxybutanimidamide hydrochloride is a chemical compound with the molecular formula C4H11ClN2O. It is known for its applications in various scientific research fields due to its unique chemical properties .
Preparation Methods
The synthesis of N’-hydroxybutanimidamide hydrochloride typically involves the reaction of butanimidamide with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N’-hydroxybutanimidamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-hydroxybutanimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Medicine: Research explores its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-hydroxybutanimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its action are often related to its ability to form stable complexes with metal ions and other biomolecules .
Comparison with Similar Compounds
N’-hydroxybutanimidamide hydrochloride can be compared with similar compounds like N-hydroxyacetamide and N-hydroxybenzamide. While all these compounds share the N-hydroxy functional group, N’-hydroxybutanimidamide hydrochloride is unique due to its butyl side chain, which imparts different chemical and physical properties. This uniqueness makes it suitable for specific applications where other N-hydroxy compounds may not be as effective .
Properties
Molecular Formula |
C4H11ClN2O |
---|---|
Molecular Weight |
138.59 g/mol |
IUPAC Name |
N'-hydroxybutanimidamide;hydrochloride |
InChI |
InChI=1S/C4H10N2O.ClH/c1-2-3-4(5)6-7;/h7H,2-3H2,1H3,(H2,5,6);1H |
InChI Key |
HQLFHKFCHMEABO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=NO)N.Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.